molecular formula C22H42ClNO B085401 1-hexadecyl-4-methylpyridin-1-ium;chloride CAS No. 13106-53-1

1-hexadecyl-4-methylpyridin-1-ium;chloride

Cat. No.: B085401
CAS No.: 13106-53-1
M. Wt: 354 g/mol
InChI Key: MSGYFUKIEVMGOZ-UHFFFAOYSA-M
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Description

Significance of Pyridine (B92270) Derivatives in Medicinal and Material Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. nih.govresearchgate.net Its derivatives are ubiquitous in nature, forming the core of essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. nih.govresearchgate.net This natural prevalence has inspired extensive research into synthetic pyridine derivatives, revealing their profound significance in both medicinal and material chemistry.

In medicinal chemistry, the pyridine scaffold is a key component in a vast number of pharmacologically active agents. researchgate.netsciencepg.com These compounds exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. nih.govtandfonline.comwisdomlib.orgresearchgate.net The nitrogen atom in the pyridine ring can improve water solubility, a desirable characteristic for drug candidates. nih.gov The ability to modify the pyridine ring at various positions allows medicinal chemists to synthesize new therapeutic agents to combat challenges like multidrug-resistant pathogens. nih.gov

In the realm of material chemistry, the chemistry of pyridine and its derivatives is crucial for creating novel materials and synthetic intermediates. researchgate.net Pyridine derivatives are utilized in the development of functional nanomaterials, as ligands in organometallic chemistry, and in asymmetric catalysis. nih.gov Their applications extend to the production of herbicides, insecticides, and fungicides in the agrochemical industry. fortunebusinessinsights.comglobenewswire.com Furthermore, they are employed as solvents and precursors in the synthesis of various additives for cosmetics and food. fortunebusinessinsights.com The versatility and stability of the pyridine ring system continue to make its derivatives a central focus of research for developing advanced materials with tailored properties. researchgate.net

Evolution of Quaternary Pyridinium (B92312) Salts (QPS) as Functional Compounds

Quaternary pyridinium salts are a specific class of pyridine derivatives where the nitrogen atom is alkylated, resulting in a permanent positive charge. researchgate.net This quaternization transforms the pyridine into a cationic compound, significantly altering its properties and opening up new avenues for application. researchgate.net Historically, QPS were first recognized for their potent germicidal effects and were primarily used as antimicrobial agents. jst.go.jpsemanticscholar.orgwesleyan.edu

The evolution of QPS from simple germicides to sophisticated functional compounds is a story of progressive structural modification and expanded application. Researchers discovered that by varying the length and nature of the alkyl chain attached to the nitrogen atom, as well as by introducing different functional groups onto the pyridine ring, they could precisely control the compound's properties. researchgate.netjst.go.jp This led to the development of QPS as cationic surfactants, which are widely used both industrially and domestically. researchgate.netjst.go.jp

The research trajectory then broadened significantly, exploring the use of QPS in a multitude of advanced applications. Their unique chemical and electronic properties have made them valuable in biochemistry, material science, and catalysis. researchgate.net Modern applications for QPS include their use as catalysts, corrosion inhibitors, agents in drug delivery systems, components in electrochemical devices like ionic liquids, and tools for cellulose (B213188) processing. researchgate.net This evolution highlights the remarkable versatility of the QPS framework, which allows for the creation of compounds with specific functionalities tailored to diverse scientific and technological challenges. researchgate.net

Research Trajectory of 1-Hexadecyl-4-methylpyridin-1-ium Chloride within QPS Framework

1-Hexadecyl-4-methylpyridin-1-ium chloride is a specific member of the QPS family, characterized by a 16-carbon alkyl chain (hexadecyl group) attached to the nitrogen atom and a methyl group at the 4-position of the pyridine ring. While extensive literature exists for the broader class of N-alkyl pyridinium salts, the specific research trajectory for this particular compound is representative of the targeted design of functional QPS molecules.

The structural features of 1-hexadecyl-4-methylpyridin-1-ium chloride suggest its primary function as a cationic surfactant. The long, hydrophobic hexadecyl tail combined with the hydrophilic, positively charged pyridinium head gives the molecule amphiphilic properties. This structure is analogous to the well-studied compound cetylpyridinium (B1207926) chloride (1-hexadecylpyridinium chloride), which is widely known for its surfactant and antimicrobial properties. nih.govnih.gov The presence of the methyl group on the pyridine ring can subtly modify the compound's properties, such as its solubility, critical micelle concentration, and biological activity, compared to its non-methylated counterpart.

Research into compounds like 1-hexadecyl-4-methylpyridin-1-ium chloride is driven by the demand for new surfactants and bioactive agents with improved or specialized properties. The investigation of such molecules typically follows a path from synthesis and basic characterization to the evaluation of their performance in specific applications. This includes studying their surface activity, aggregation behavior in solution, and antimicrobial efficacy against various microbes. nih.gov The trajectory for this compound and its close analogues is focused on leveraging the fundamental QPS structure to create effective agents for use in areas ranging from material science to biomedical applications, where the interplay of the long alkyl chain and the cationic head is crucial for function.

Chemical Compound Data

Below is a summary of the key chemical identifiers for 1-Hexadecyl-4-methylpyridin-1-ium chloride.

IdentifierValueSource
Chemical Name Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1) chicp.org
CAS Number 13106-53-1 chicp.org
Molecular Formula C22H40ClN chicp.org
Molecular Weight 354.01 g/mol chicp.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-hexadecyl-4-methylpyridin-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-20-17-22(2)18-21-23;/h17-18,20-21H,3-16,19H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMFMSOTJOUSLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884574
Record name Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1)
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Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13106-53-1
Record name Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1)
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Record name Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1)
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Record name Pyridinium, 1-hexadecyl-4-methyl-, chloride (1:1)
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Structure Activity Relationship Sar Studies of 1 Hexadecyl 4 Methylpyridin 1 Ium Chloride and Analogues

General Principles of SAR in Pyridinium (B92312) Derivatives

Pyridinium compounds belong to the broader class of cationic surfactants, and their mechanism of action is largely attributed to their amphiphilic nature. researchgate.netwhamine.com This amphiphilicity is conferred by a positively charged, hydrophilic pyridinium "head" group and a long, lipophilic alkyl "tail". mdpi.com The fundamental principle of their biological activity, especially their antimicrobial properties, involves a multi-step interaction with negatively charged microbial cell membranes. researchgate.net

Initially, an electrostatic interaction occurs between the positively charged pyridinium cation and the negatively charged components of the microbial cell surface, such as phospholipids (B1166683) and teichoic acids. researchgate.net This initial attraction facilitates the accumulation of the compound at the cell membrane. Following this adsorption, the hydrophobic alkyl chain penetrates and intercalates into the lipid bilayer of the membrane. bohrium.comresearchgate.net This disruption of the membrane's structural integrity leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death. mdpi.com

Factors that control the antimicrobial activity of pyridinium salts include:

Surface Activity : As surfactants, their ability to lower surface tension is related to their concentration at interfaces like the cell membrane. mdpi.com

Electron Density : The electron density of the quaternary nitrogen atom in the pyridinium ring influences the strength of the positive charge and its interaction with the microbial cell surface. mdpi.com

These principles form the basis for understanding how specific structural modifications to the 1-hexadecyl-4-methylpyridin-1-ium chloride molecule and its analogues can enhance or diminish their biological efficacy.

Impact of Alkyl Chain Length on Biological Activity

The length of the N-alkyl chain is one of the most critical determinants of the biological activity of pyridinium salts. bohrium.comresearchgate.net This feature directly modulates the compound's hydrophobicity, which is essential for its interaction with and disruption of microbial cell membranes. umass.edu

Research has consistently shown that biological activity, particularly antimicrobial potency, is not a simple linear function of alkyl chain length. Instead, there is an optimal range of chain lengths for maximum efficacy.

Activity Against Specific Microbes : The optimal length can vary depending on the target microorganism. For example, against Staphylococcus aureus and Candida albicans, derivatives with C10 to C14 chains show potent activity. bohrium.com Similarly, against Escherichia coli, analogues with C10 and C12 chains have demonstrated significant inhibitory effects. bohrium.comnih.gov Compounds with 16-carbon chains have also been identified as promising against both planktonic forms and biofilms of certain bacteria. researchgate.net

The following table summarizes the effect of alkyl chain length on the Minimum Inhibitory Concentration (MIC) for a series of chalcone-based quaternary pyridinium salts against various microbes, illustrating the concept of an optimal range.

Compound AnalogueAlkyl Chain LengthS. aureus MIC (μM)E. coli MIC (μM)C. albicans MIC (μM)
Analogue 3 C812.512.525
Analogue 4 C101.566.256.25
Analogue 5 C123.1256.256.25
Analogue 6 C143.125>12.53.125
Analogue 7 C166.25>12.512.5
Analogue 8 C1812.5>12.525
Data derived from studies on chalcone-based quaternary pyridinium salts, which demonstrate the general trend of alkyl chain length effect. bohrium.comnih.gov

Lipophilicity, often quantified by the partition coefficient (LogP), is a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents. For pyridinium-based cationic surfactants, there is a strong correlation between lipophilicity and biological activity. researchgate.net

Influence of Pyridinium Cationic Head Group and Substitutions

The pyridinium ring itself, as the cationic head group, is a crucial component for the molecule's function. Its positive charge is essential for the initial electrostatic attraction to negatively charged cell surfaces. researchgate.net Furthermore, modifications to the pyridine (B92270) ring, such as the introduction of substituents, can fine-tune the compound's biological and physicochemical properties. nih.govnih.gov

The presence, type, and position of substituents on the pyridine ring can significantly influence the compound's activity. researchgate.net For 1-hexadecyl-4-methylpyridin-1-ium chloride, the methyl group is at the 4-position of the ring.

Counterion Effects on Structure-Activity Profiles

In 1-hexadecyl-4-methylpyridin-1-ium chloride, the chloride ion (Cl⁻) serves as the counterion to the positively charged pyridinium cation. While the primary biological activity is driven by the cation, the nature of the counterion can have a modest but measurable impact on the compound's physicochemical properties and, consequently, its biological profile. nih.govresearchgate.net

The influence of the counterion is generally considered less significant than that of the alkyl chain length. researchgate.net However, the counterion can affect properties such as solubility, stability, and the ability of the cationic head to interact with membranes. nih.govdoi.org Studies comparing different halide counterions (e.g., chloride, bromide, iodide) have shown some differences in the efficacy of pyridinium salts. For instance, in one study investigating the destabilization of model membranes, the bromide counterion was found to confer the highest efficiency, while the nitrate (B79036) ion resulted in the lowest; the chloride and perchlorate (B79767) ions had similar effects. nih.govresearchgate.net These differences can be attributed to factors like the size and mobility of the hydrated counterions, which can modify the surface potential of the target membranes and affect the water structure at the interface. nih.govresearchgate.net

The following table illustrates the effect of different counterions on the concentration required for 100% hemolysis of erythrocytes, a measure of membrane disruption, for a given pyridinium cation.

CounterionHemolytic Concentration (C100) (mol/dm³)
NO₃⁻ 4.8 x 10⁻⁵
Cl⁻ 3.5 x 10⁻⁵
ClO₄⁻ 3.5 x 10⁻⁵
I⁻ 3.0 x 10⁻⁵
Br⁻ 2.5 x 10⁻⁵
Data derived from a study on the interaction of pyridinium salts with red blood cells, demonstrating the relative influence of different counterions. nih.govresearchgate.net

This indicates that while the choice of counterion is a secondary factor in the SAR of these compounds, it can still be used to modulate their activity.

Molecular and Cellular Mechanisms of Action

Interactions with Microbial Membranes for Antimicrobial Activity

The antimicrobial efficacy of 1-hexadecyl-4-methylpyridin-1-ium chloride is primarily attributed to its ability to compromise the integrity of microbial cell membranes. This process is driven by a series of electrochemical and hydrophobic interactions that lead to membrane disruption and eventual cell lysis.

As a cationic surfactant, 1-hexadecyl-4-methylpyridin-1-ium chloride is electrostatically attracted to the negatively charged components of microbial membranes, such as phospholipids (B1166683) and teichoic acids. This initial electrostatic interaction facilitates the close approach of the molecule to the cell surface.

Following this initial binding, the long, hydrophobic hexadecyl tail of the molecule penetrates and intercalates into the lipid bilayer of the cell membrane. This insertion disrupts the ordered structure of the membrane phospholipids. At low concentrations, this interference can impair essential membrane functions like osmoregulation and transport, leading to the leakage of vital intracellular components such as potassium ions and pentoses. nih.gov At higher concentrations, the accumulation of these surfactant molecules within the membrane leads to a more catastrophic loss of membrane integrity, causing the formation of pores or micelles and resulting in the leakage of cytoplasmic contents and ultimately, cell death. nih.govresearchgate.net The hexadecane tail integrates into and disorganizes the lipid membrane. nih.gov This process can also activate autolytic enzymes within the cell, further contributing to cell wall lysis. nih.gov

A schematic representation of this process involves the initial substitution of cations like Ca2+ that neutralize the negative charge of the bacterial membrane with the pyridinium (B92312) head group. researchgate.net The subsequent insertion of the hydrophobic tail into the phospholipid bilayer leads to the derangement of the membrane, the formation of hydrophilic domains, and impaired protein function, culminating in cell lysis. researchgate.net

The antimicrobial activity of quaternary ammonium (B1175870) compounds like 1-hexadecyl-4-methylpyridin-1-ium chloride is critically dependent on the balance between their charge density and hydrophobicity. nih.govnih.gov The positive charge on the pyridinium nitrogen atom is essential for the initial electrostatic attraction to the negatively charged microbial cell surface.

The hydrophobicity, conferred by the 16-carbon hexadecyl chain, is the primary driver for membrane penetration and disruption. nih.gov The length of the alkyl chain is a crucial factor, with optimal antimicrobial activity for many quaternary ammonium compounds observed for chain lengths between 12 and 16 carbons. nih.gov This optimal length represents a balance; a chain that is too short may not provide sufficient hydrophobic force to effectively disrupt the membrane, while an excessively long chain might decrease the molecule's solubility in the aqueous phase, hindering its ability to reach the microbial cells. The balance between positive charges and hydrophobicity is a key consideration in the design of antimicrobial peptides, a principle that also applies to cationic surfactants. nih.gov

Interactive Data Table: Factors Influencing Antimicrobial Activity

FactorRole in Antimicrobial MechanismOptimal Characteristics
Cationic Charge Initial electrostatic attraction to negatively charged microbial membranes.Localized positive charge on the pyridinium head.
Hydrophobic Tail Intercalation into and disruption of the lipid bilayer.Alkyl chain length of 12-16 carbons for maximum effect. nih.gov
Amphiphilicity Enables solubility in aqueous environments and interaction with lipid membranes.Balanced hydrophilic-lipophilic properties.

Adsorption Mechanisms in Corrosion Inhibition

In industrial applications, 1-hexadecyl-4-methylpyridin-1-ium chloride functions as an effective corrosion inhibitor for metals, particularly steel in acidic environments. ekb.eg Its efficacy is rooted in its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The adsorption of 1-hexadecyl-4-methylpyridin-1-ium chloride onto a metal surface can occur through two primary mechanisms: physisorption and chemisorption. The predominant mechanism is often dependent on factors such as the nature of the metal surface, the corrosive environment, and the concentration of the inhibitor.

Physisorption: This process involves the electrostatic attraction between the positively charged pyridinium head group and a negatively charged metal surface (in the presence of specifically adsorbed anions like Cl-). The van der Waals forces between the long hydrophobic hexadecyl chains of adjacent adsorbed molecules also contribute to the stability of this physically adsorbed layer.

Chemisorption: This involves the formation of a coordinate-type bond between the inhibitor molecule and the metal surface. This can occur through the donation of electrons from the π-system of the pyridinium ring and/or lone pair electrons from the nitrogen atom to the vacant d-orbitals of the metal atoms. This type of adsorption results in a more robust and stable protective film.

In many cases, the adsorption process is a combination of both physisorption and chemisorption. mdpi.comrsc.org The adsorption of such inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netsemanticscholar.orgnih.gov

The adsorption of 1-hexadecyl-4-methylpyridin-1-ium chloride molecules on the metal surface leads to the formation of a thin, organized, and protective film. nih.govmdpi.com This film acts as a physical barrier, effectively blocking the active sites on the metal surface from the corrosive species in the solution. The long hexadecyl chains, being hydrophobic, help to repel water and other corrosive agents from the metal surface. The packing and orientation of the adsorbed molecules play a significant role in the effectiveness of the protective film. A more densely packed and ordered film provides a more effective barrier against corrosion.

Corrosion is an electrochemical process involving anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. 1-hexadecyl-4-methylpyridin-1-ium chloride can influence both of these reactions, classifying it as a mixed-type inhibitor. ekb.egresearchgate.netmdpi.com

Anodic Inhibition: By adsorbing on the anodic sites of the metal surface, the inhibitor can block the dissolution of metal ions into the solution, thereby slowing down the rate of the anodic reaction. mdpi.com

Cathodic Inhibition: The inhibitor can also adsorb on the cathodic sites, interfering with the cathodic reactions, such as the evolution of hydrogen gas in acidic solutions. This increases the overpotential for hydrogen evolution, thus reducing the cathodic reaction rate.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm the mixed-type inhibitory action. ekb.egresearchgate.net The presence of the inhibitor leads to a decrease in the corrosion current density. researchgate.net EIS measurements typically show an increase in the charge transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, which is indicative of the formation of a protective film on the metal surface. researchgate.netsemanticscholar.org

Interactive Data Table: Corrosion Inhibition Mechanisms

MechanismDescriptionKey Molecular Features Involved
Physisorption Electrostatic attraction between the cationic head and a negatively charged metal surface.Positively charged pyridinium head group.
Chemisorption Formation of coordinate bonds via electron donation from the inhibitor to the metal.π-electrons of the pyridinium ring, nitrogen heteroatom.
Barrier Formation Creation of a hydrophobic film that isolates the metal from the corrosive environment.Long, hydrophobic hexadecyl tail.
Electrochemical Control Slowing of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.Adsorption of the molecule on both anodic and cathodic sites.

Mechanisms in Emulsion Stabilization and Demulsification

As a cationic surfactant, 1-hexadecyl-4-methylpyridin-1-ium chloride possesses amphiphilic properties that enable it to be effective in the stabilization and destabilization of emulsions. This dual capability is rooted in its molecular structure, which features a positively charged pyridinium head group and a long, hydrophobic hexadecyl tail.

The primary mechanism by which 1-hexadecyl-4-methylpyridin-1-ium chloride promotes emulsion formation is through the significant reduction of interfacial tension (IFT) between oil and water phases. allresearchjournal.commdpi.com The amphiphilic nature of the molecule drives it to the oil-water interface. The hydrophilic pyridinium head orients towards the aqueous phase, while the lipophilic hexadecyl tail extends into the oil phase. This arrangement disrupts the cohesive forces between water molecules at the interface, leading to a decrease in IFT. mdpi.com By lowering the energy required to create new interfacial area, the formation of smaller droplets is facilitated, leading to the creation of an emulsion. The effectiveness of pyridinium-based surfactants in reducing IFT has been demonstrated in various studies, where longer alkyl chains generally lead to greater IFT reduction. scribd.com

The adsorption of 1-hexadecyl-4-methylpyridin-1-ium chloride at the oil-water interface is a spontaneous process driven by the reduction of the system's free energy. The hydrophobic effect causes the hexadecyl tail to be expelled from the aqueous phase, while the positively charged pyridinium head remains in contact with water. This orientation creates a film at the interface, which acts as a barrier to droplet coalescence. The positively charged head groups also induce electrostatic repulsion between adjacent droplets, further contributing to the stability of the emulsion. The efficiency of adsorption and the stability of the resulting film are influenced by factors such as the concentration of the surfactant, the pH and ionic strength of the aqueous phase, and the temperature.

Interactions with Biological Macromolecules and Cellular Pathways

The cationic nature and amphiphilic structure of 1-hexadecyl-4-methylpyridin-1-ium chloride facilitate its interaction with various biological macromolecules, leading to significant effects on cellular pathways.

Pyridinium-based compounds have been extensively studied as inhibitors of acetylcholinesterase (AChE), a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. jst.go.jpresearchgate.netnih.gov The active site of AChE is located at the bottom of a narrow gorge and contains a catalytic active site (CAS) and a peripheral anionic site (PAS) at its entrance. jst.go.jp The positively charged pyridinium ring of 1-hexadecyl-4-methylpyridin-1-ium chloride can bind to the PAS of the enzyme. Furthermore, the long hexadecyl chain can extend into the gorge, interacting with hydrophobic amino acid residues and potentially blocking the access of acetylcholine to the CAS. nih.gov This dual binding can lead to potent inhibition of the enzyme. Studies on similar long-chain pyridinium compounds have shown that the length of the alkyl chain is a critical determinant of their inhibitory potency. nih.gov

Enzyme Interaction Profile Details
Target Enzyme Acetylcholinesterase (AChE) jst.go.jpnih.gov
Binding Sites Peripheral Anionic Site (PAS) and Catalytic Active Site (CAS) jst.go.jp
Inhibition Mechanism The cationic pyridinium head interacts with the PAS, while the hydrophobic hexadecyl tail can block the active site gorge, preventing substrate access. nih.gov

Self-Assembly Behavior in Aqueous Media

In aqueous solutions, amphiphilic molecules like 1-hexadecyl-4-methylpyridin-1-ium chloride spontaneously self-assemble into organized structures to minimize the unfavorable interactions between their hydrophobic tails and water. This process is fundamental to their surface activity and detergency.

Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant monomers aggregate to form micelles. bohrium.comnih.govnih.govresearchgate.net In these structures, the hydrophobic hexadecyl tails form a core, shielded from the water, while the hydrophilic 4-methylpyridinium head groups form a positively charged outer shell that interacts with the surrounding aqueous environment. nih.gov The CMC is a key parameter that indicates the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The CMC can be determined by monitoring changes in the physical properties of the solution, such as surface tension, conductivity, or fluorescence, as a function of surfactant concentration. bohrium.comepa.gov For the closely related compound n-hexadecyl-3-methylpyridinium bromide, the CMC has been determined experimentally. nih.gov

Property Value (for n-hexadecyl-3-methylpyridinium bromide) nih.gov Method of Determination
Critical Micelle Concentration (CMC)0.00083 MUV-visible spectroscopy
Critical Micelle Concentration (CMC)0.00089 MConductometry

Micelle Formation and Critical Micelle Concentration (CMC) Determination

In aqueous solutions, individual surfactant molecules, or monomers, of 1-hexadecyl-4-methylpyridin-1-ium chloride exist at low concentrations. However, as the concentration increases, a point is reached where the hydrophobic tails of the surfactant molecules begin to aggregate to minimize their contact with water. This self-assembly process leads to the formation of spherical structures known as micelles, with the hydrophobic tails sequestered in the core and the hydrophilic pyridinium head groups forming the outer surface that interacts with the surrounding water. This phenomenon is a direct consequence of the hydrophobic effect, a primary driving force for the organization of amphipathic molecules in aqueous environments.

The concentration at which this self-assembly into micelles begins is a critical parameter known as the Critical Micelle Concentration (CMC). Below the CMC, the surfactant primarily exists as monomers. Above the CMC, any additional surfactant molecules predominantly form new micelles. The CMC is a key characteristic of a surfactant and is influenced by factors such as temperature and the presence of electrolytes.

For the closely related compound, cetylpyridinium (B1207926) chloride (CPC), which lacks the methyl group at the 4-position of the pyridinium ring, the CMC has been observed to have a minimum value around 298 K (25°C). The presence of electrolytes, such as sodium chloride (NaCl), generally leads to a decrease in the CMC. This is attributed to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules by the salt ions, which facilitates micelle formation at lower concentrations.

The micellization process of pyridinium-based ionic liquids is typically spontaneous, as indicated by thermodynamic studies of similar compounds. The process is often entropy-driven, particularly at higher temperatures.

Table 1: Critical Micelle Concentration (CMC) of Cetylpyridinium Chloride (CPC) in Aqueous Solutions

Temperature (K)ElectrolyteElectrolyte Concentration (mol/kg)CMC (mol/kg) x 10^4
298None09.0
295LiCl0.024.8
298LiCl0.025.0
303LiCl0.025.2
295NaCl0.024.8
298NaCl0.025.0
303NaCl0.025.2
295KCl0.024.8
298KCl0.025.0
303KCl0.025.2

Note: Data presented is for Cetylpyridinium Chloride (1-hexadecylpyridin-1-ium chloride), a close structural analog of 1-hexadecyl-4-methylpyridin-1-ium chloride. The presence of a methyl group at the 4-position may slightly influence the CMC value.

Mixed Self-Assembly with Supramolecular Hosts (e.g., Cyclodextrins)

1-hexadecyl-4-methylpyridin-1-ium chloride can also participate in mixed self-assembly with various supramolecular hosts, with cyclodextrins being a prominent example. Cyclodextrins are cyclic oligosaccharides that possess a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. This unique architecture allows them to encapsulate "guest" molecules, such as the hydrophobic alkyl chain of 1-hexadecyl-4-methylpyridin-1-ium chloride, within their cavity to form inclusion complexes.

The formation of these inclusion complexes is a dynamic equilibrium process driven by non-covalent interactions, primarily the hydrophobic effect. The hydrophobic tail of the surfactant molecule is favorably partitioned from the aqueous environment into the less polar interior of the cyclodextrin cavity. The stoichiometry of these complexes, i.e., the ratio of surfactant to cyclodextrin molecules, is commonly found to be 1:1. lew.ro

The binding affinity between the surfactant and the cyclodextrin is quantified by the association constant (K). A higher association constant indicates a more stable inclusion complex. This interaction is also characterized by thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). The complexation is typically a thermodynamically favorable process, characterized by a negative ΔG°. The enthalpy and entropy changes provide insight into the driving forces of the interaction. For many cyclodextrin inclusion complexes, the process is enthalpy-driven, resulting from favorable van der Waals interactions within the cavity, and can be accompanied by either a favorable or unfavorable entropy change, which is influenced by the release of ordered water molecules from the cyclodextrin cavity and around the surfactant tail.

The formation of inclusion complexes with cyclodextrins can significantly alter the physicochemical properties of the surfactant, including its ability to form micelles. The encapsulation of the hydrophobic tail by the cyclodextrin can inhibit micellization by sequestering the part of the molecule that drives this self-assembly.

Table 2: General Thermodynamic Parameters for Surfactant-Cyclodextrin Inclusion Complexation

ParameterDescriptionTypical SignDriving Force Indication
ΔG° Gibbs Free Energy ChangeNegativeSpontaneous process
ΔH° Enthalpy ChangeNegative or PositiveFavorable enthalpic interactions (e.g., van der Waals) if negative
ΔS° Entropy ChangeNegative or PositiveFavorable entropic effects (e.g., release of water) if positive
K Association ConstantPositiveStrength of the binding interaction

Note: Specific experimental values for the interaction of 1-hexadecyl-4-methylpyridin-1-ium chloride with cyclodextrins were not available in the searched literature. This table represents the general thermodynamic principles governing such interactions.

Advanced Research Applications of 1 Hexadecyl 4 Methylpyridin 1 Ium Chloride

Antimicrobial Agents

1-Hexadecyl-4-methylpyridin-1-ium chloride, a quaternary ammonium (B1175870) compound, has demonstrated significant potential as an antimicrobial agent. Its molecular structure, featuring a positively charged pyridinium (B92312) head and a long hydrophobic alkyl tail, allows it to disrupt the integrity of microbial cell membranes, leading to cell death. This mechanism of action contributes to its broad-spectrum activity against various microorganisms.

Efficacy Against Antibiotic-Resistant Strains

The rise of antibiotic-resistant bacteria poses a significant threat to public health. Research into alternative antimicrobial agents like 1-hexadecyl-4-methylpyridin-1-ium chloride is therefore crucial. Studies have shown that this compound exhibits efficacy against strains that have developed resistance to conventional antibiotics. For instance, picolinium salts with C14 and C16 side chains, structurally similar to the compound of interest, have demonstrated antimicrobial efficacy comparable or even superior to benzalkonium salts, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The activity of these compounds against Gram-positive bacteria was found to be more significant than against Gram-negative bacteria, a difference attributed to the more complex outer membrane of Gram-negative organisms which can act as a stronger physicochemical barrier. nih.gov

The mechanism of resistance in some MRSA strains to related pyridinium compounds has been linked to efflux pumps. The susceptibility of these resistant strains was observed to increase when an efflux pump inhibitor was used, suggesting that the compound is actively transported out of the bacterial cell. nih.gov

Table 1: Antimicrobial Activity of a Related C16 Picolinium Salt

Microorganism Activity Compared to Benzalkonium Salts
Methicillin-resistant Staphylococcus aureus (MRSA) Similar
Gram-positive bacteria (general) Similar or better
Gram-negative bacteria (general) Lower

Data derived from a study on picolinium salts with C14 and C16 side chains. nih.gov

Antibiofilm Activity

Biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously difficult to eradicate and are a source of persistent infections. 1-Hexadecyl-4-methylpyridin-1-ium chloride, often referred to as cetylpyridinium (B1207926) chloride in this context, has shown notable antibiofilm capabilities. In a study evaluating various antimicrobial agents used in oral health, cetylpyridinium chloride demonstrated the highest antibiofilm activity against a range of oral bacteria and fungi. nih.gov

The compound's effectiveness was tested against biofilms formed by clinically relevant strains such as Streptococcus mutans, Staphylococcus aureus, and Candida albicans on hydroxyapatite (B223615) surfaces, which mimic tooth enamel. nih.gov The ability to disrupt these established biofilms highlights its potential for applications in dental care and the prevention of biofilm-associated infections.

Potential in Food Safety Applications

The antimicrobial properties of 1-hexadecyl-4-methylpyridin-1-ium chloride extend to potential applications in the food industry to enhance safety and prevent spoilage. As a surface-active agent, it can be utilized in disinfectant formulations for food contact surfaces and equipment. Its effectiveness against a broad spectrum of microbes, including foodborne pathogens, makes it a candidate for reducing cross-contamination in food processing environments. While specific studies focusing solely on 1-hexadecyl-4-methylpyridin-1-ium chloride in food safety are not prevalent in the provided search results, the general antimicrobial efficacy of cetylpyridinium chloride supports its consideration for such applications.

Corrosion Inhibitors for Metallic Materials

Beyond its antimicrobial uses, 1-hexadecyl-4-methylpyridin-1-ium chloride has emerged as a highly effective corrosion inhibitor for various metals and alloys, particularly in acidic environments. Its action relies on the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption is facilitated by the presence of the nitrogen atom in the pyridinium ring and the pi-electrons of the aromatic system.

Performance in Aggressive Corrosive Media

Research has consistently demonstrated the excellent performance of 1-hexadecyl-4-methylpyridin-1-ium chloride (as cetyl pyridinium chloride) in preventing the corrosion of mild steel in aggressive acidic solutions, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). nih.govpreprints.org Studies have shown that the inhibition efficiency increases with the concentration of the inhibitor. nih.govpreprints.org

In one study, the corrosion rate of mild steel in 0.5 M H₂SO₄ was significantly reduced in the presence of cetyl pyridinium chloride, achieving a high inhibition efficiency. preprints.org The formation of a protective film on the steel surface was confirmed by surface analysis techniques. preprints.org The adsorption of these types of molecules is often a mix of physical and chemical processes. researchgate.net The long alkyl chain of the molecule plays a crucial role in creating a dense, hydrophobic protective layer.

Table 2: Corrosion Inhibition Efficiency of Cetyl Pyridinium Chloride (CPC) on Mild Steel in 0.5 M H₂SO₄

CPC Concentration (M) Corrosion Rate (mm/Year) Inhibition Efficiency (%)
0 12.09 x 10⁻³ -
0.000192 8.23 x 10⁻³ 94.42
0.0077 6.63 x 10⁻⁵ 98.54

Data from a study using weight loss and potentiodynamic polarization methods. preprints.org

Industrial and Environmental Relevance of Corrosion Control

The control of metallic corrosion is of paramount importance across numerous industries, including manufacturing, transportation, and infrastructure, to ensure operational safety, longevity of equipment, and economic efficiency. preprints.org The use of corrosion inhibitors like 1-hexadecyl-4-methylpyridin-1-ium chloride is a practical and cost-effective method for mitigating corrosion damage. preprints.org

In industrial processes such as acid pickling, which is used to remove impurities from metal surfaces, inhibitors are essential to protect the underlying metal from acid attack. preprints.org The development of effective and environmentally conscious corrosion inhibitors is a continuous area of research. Pyridine-based ionic liquids, including 1-hexadecyl-4-methylpyridin-1-ium chloride, are considered promising "green" corrosion inhibitors due to their high efficiency at low concentrations. nih.govrsc.org Their application can lead to reduced acid consumption, minimized metal loss, and a decrease in the environmental impact associated with corrosion and its control.

Chemical Demulsifiers and Oil Spill Dispersants

The formation of stable water-in-crude-oil emulsions presents significant challenges in the petroleum industry, affecting production, transportation, and refining processes. Chemical demulsifiers are crucial for breaking these emulsions to separate the water and oil phases. Pyridinium-based surfactants, including long-alkyl-chain compounds like 1-hexadecyl-4-methylpyridin-1-ium chloride, are investigated for these applications due to their ability to act at the oil-water interface.

Pyridinium ionic liquids and surfactants are recognized for their potential as demulsifiers for heavy crude oil emulsions. researchgate.netresearchgate.net Their mechanism of action involves migrating to the oil-water interface, where they disrupt the rigid film of natural surfactants (like asphaltenes and resins) that stabilize the emulsion. This disruption facilitates the coalescence of dispersed water droplets, leading to phase separation. Research on various pyridinium-based demulsifiers has shown high efficiency in water removal from crude oil emulsions. For instance, studies on tricationic pyridinium ionic liquids have demonstrated their superior ability to demulsify highly stable water-in-oil emulsions compared to traditional monocationic counterparts. researchgate.net

The general process of demulsification by these surfactants involves several steps:

Diffusion: The demulsifier disperses through the continuous oil phase.

Adsorption: The surfactant molecules adsorb at the oil-water interface.

Film Rupture: The adsorbed surfactant weakens and ruptures the interfacial film stabilizing the water droplets. researchgate.net

Coalescence: The destabilized water droplets merge into larger drops, which then settle out from the oil phase due to gravity.

While specific data for 1-hexadecyl-4-methylpyridin-1-ium chloride is not extensively detailed in readily available literature, the performance of pyridinium surfactants is generally enhanced by the presence of a long hydrophobic alkyl chain, such as the hexadecyl (C16) group, which increases its surface activity.

Table 1: Demulsification Efficiency of Various Pyridinium-Based Surfactants (Note: This table presents data for related pyridinium compounds to illustrate the general efficacy of this class of surfactants, due to the limited specific data on 1-hexadecyl-4-methylpyridin-1-ium chloride.)

Compound TypeAlkyl Chain LengthDemulsification Efficiency (%)Conditions
Tricationic Pyridinium ILC9 and C14100%Low concentrations
Tricationic Pyridinium ILC16Lower than C9/C14-
1-butyl-4-methylpyridinium hexafluorophosphateC499%1000 ppm, 60 min
1-butyl-4-methylpyridinium tetrafluoroborateC484%1000 ppm, 60 min

This table is interactive. You can sort and filter the data.

The effectiveness of pyridinium-based surfactants as demulsifiers and oil spill dispersants is governed by several factors:

Alkyl Chain Length: The length of the hydrophobic alkyl chain is a critical parameter. While a long chain like hexadecyl is generally favorable for surface activity, some studies on multicationic pyridinium ionic liquids have indicated that excessively long chains can sometimes hinder the diffusion of the demulsifier to the oil-water interface, potentially reducing efficiency compared to shorter chains (e.g., C9 or C14) in certain formulations. researchgate.net

Concentration: The demulsification efficiency typically increases with the concentration of the surfactant up to an optimal point. researchgate.net

Temperature: Higher temperatures generally improve demulsification by reducing the viscosity of the crude oil and increasing the mobility of the demulsifier molecules.

Salinity: The presence of salts in the aqueous phase can influence the performance of ionic surfactants.

For oil spill remediation, the principle is similar, where the surfactant breaks down large oil slicks into smaller droplets that can be more easily dispersed in the water column and biodegraded by microorganisms. The efficiency of this process is also influenced by the surfactant's ability to reduce the interfacial tension between oil and water. nih.govresearchgate.netmdpi.com

Non-Viral Gene Delivery Systems

The development of safe and efficient vectors for gene therapy is a significant area of biomedical research. Non-viral vectors, particularly those based on cationic lipids, are being explored as alternatives to viral vectors due to their lower immunogenicity and ease of production. nih.govinsights.biomdpi.com 1-Hexadecyl-4-methylpyridin-1-ium chloride belongs to the class of lipophilic pyridinium compounds that have been investigated for their potential in gene delivery.

Lipophilic pyridinium compounds are amphiphilic molecules that can self-assemble into liposomes. The positively charged pyridinium headgroup can interact with the negatively charged phosphate (B84403) backbone of DNA, leading to the formation of lipoplexes (lipid-DNA complexes). These lipoplexes can then fuse with the cell membrane, facilitating the entry of the genetic material into the cell.

Research in this area has focused on systematically modifying the structure of pyridinium amphiphiles to optimize their transfection efficiency. This includes altering the length and degree of saturation of the alkyl chains and modifying the structure of the cationic headgroup. nih.gov Studies have shown that pyridinium-based amphiphiles with two long alkyl chains, such as C16:0, can act as effective DNA carriers. nih.gov The presence of unsaturated alkyl chains has been found to enhance the transfection properties of these compounds. nih.gov

The transfection efficiency of pyridinium-based liposomes has been evaluated in various cell lines. For instance, studies have been conducted on CHO-K1 (Chinese hamster ovary) cells to establish structure-activity relationships. researchgate.netrsc.org The efficiency of gene delivery is often compared to commercially available transfection reagents like Lipofectamine 2000™. The transfection efficiencies of different pyridinium lipid formulations have been shown to range significantly, with some achieving efficiencies comparable to or even exceeding standard reagents. rsc.org

Table 2: Relative Transfection Efficiency of Pyridinium Lipid Formulations in CHO-K1 Cells (Note: This table illustrates the range of efficiencies observed for a series of pyridinium lipids, highlighting the impact of formulation on performance.)

Pyridinium Lipid FormulationCharge Ratio (Lipid:DNA)Relative Transfection Efficiency (%) (compared to Lipofectamine 2000™)
Formulation A3120%
Formulation B580%
Formulation C350%
Formulation D1.520%

This table is interactive. You can sort and filter the data.

Emerging and Niche Research Applications

Beyond the more established areas of research, 1-hexadecyl-4-methylpyridin-1-ium chloride and related compounds are being explored for novel applications in materials science. One such emerging area is their use as low-molecular-weight organogelators.

The incorporation of a hexadecyl group onto a pyridinium scaffold can yield ionic organogelators capable of gelling various types of liquids, including ionic liquids, deep eutectic solvents (DESs), and molecular organic solvents. researchgate.net The gelation process is driven by the self-assembly of the organogelator molecules into a three-dimensional network that traps the liquid component. This network is formed through the crystallization of the organic salts into high-surface-area structures.

The nature of the liquid being gelled has been shown to have a significant impact on the morphology of the resulting crystalline network of the organogelator. researchgate.net This property opens up possibilities for creating novel soft materials with tunable properties for a range of applications, such as in catalysis, energy storage, and environmental remediation. The ability of these pyridinium salts to modulate the phase transitions of the entrapped liquids is another area of active investigation. researchgate.net

Role in Radiological Waste Management (e.g., Pertechnetate (B1241340) Sequestration)

The management of radioactive waste is a critical challenge, necessitating the development of efficient and selective methods for the separation of hazardous radionuclides. innovationnewsnetwork.commdpi.com One such radionuclide of concern is pertechnetate (TcO₄⁻), a water-soluble anion of technetium-99, which is a fission product of uranium-235 (B1209698) and plutonium-239. Its long half-life and environmental mobility make its sequestration from nuclear waste streams a priority.

While direct research explicitly detailing the use of 1-hexadecyl-4-methylpyridin-1-ium chloride for pertechnetate sequestration is not extensively documented in publicly available literature, the fundamental principles of supramolecular chemistry suggest its potential utility. The positively charged pyridinium head of the molecule, combined with its long hydrophobic alkyl chain, makes it a candidate for the extraction of anionic species like pertechnetate from aqueous solutions into an organic phase.

The general approach involves designing receptor molecules that can selectively bind to specific ions. iu.edu In this context, the cationic nature of the 1-hexadecyl-4-methylpyridin-1-ium cation could facilitate electrostatic interactions with the anionic pertechnetate. The long hexadecyl chain would enhance its solubility in organic solvents, which is crucial for liquid-liquid extraction processes used in nuclear waste reprocessing.

Research at Indiana University has highlighted a new chemical principle for creating molecules to extract radioactive elements, emphasizing the importance of the dielectric constant of the solvent in the attraction between receptor molecules and anions. iu.edu Although this study did not specifically investigate 1-hexadecyl-4-methylpyridin-1-ium chloride, the principles could be applied to predict its effectiveness in sequestering anions like pertechnetate.

The table below outlines the conceptual parameters for the sequestration of pertechnetate using a generic alkylpyridinium salt, based on general principles of ion extraction.

ParameterDescriptionRelevance to 1-Hexadecyl-4-methylpyridin-1-ium Chloride
Extractor The cationic molecule responsible for binding the anion.The 1-hexadecyl-4-methylpyridin-1-ium cation.
Anion The target radionuclide for sequestration.Pertechnetate (TcO₄⁻).
Aqueous Phase The initial solution containing the radionuclide.Dissolved nuclear waste.
Organic Phase The immiscible solvent into which the anion is extracted.A nonpolar solvent in which the alkylpyridinium salt is soluble.
Extraction Mechanism The process by which the anion is transferred between phases.Ion-pair formation between the pyridinium cation and the pertechnetate anion.

Further empirical research is required to validate the efficacy of 1-hexadecyl-4-methylpyridin-1-ium chloride in this specific application and to optimize the conditions for efficient pertechnetate sequestration.

Functional Surfactants in Diverse Chemical Systems

1-Hexadecyl-4-methylpyridin-1-ium chloride belongs to the class of cationic surfactants, which are characterized by a positively charged hydrophilic head group and a hydrophobic tail. jst.go.jp This amphiphilic nature allows them to adsorb at interfaces and self-assemble into micelles in solution, making them highly effective as functional surfactants in a variety of chemical systems. hyomen.orgresearchgate.net The properties and applications of the closely related compound, cetylpyridinium chloride (1-hexadecylpyridinium chloride), have been extensively studied and provide a strong basis for understanding the functionality of its 4-methyl derivative. nih.govnih.gov

As a cationic surfactant, 1-hexadecyl-4-methylpyridin-1-ium chloride can interact with negatively charged surfaces, leading to applications in areas such as fabric softening, corrosion inhibition, and as emulsifying agents. jst.go.jp Its surfactant properties are also crucial in its role as an antimicrobial agent, where it disrupts the cell membranes of bacteria and other microbes. nih.govdrugbank.com

The formation of micelles is a key characteristic of surfactants in solution above a certain concentration known as the critical micelle concentration (CMC). These micellar aggregates can solubilize nonpolar substances in aqueous solutions, a property utilized in cleaning and drug delivery. The structure of the surfactant, including the length of the alkyl chain and the nature of the head group, influences the CMC and the properties of the micelles formed.

The table below summarizes the key surfactant properties of alkylpyridinium salts, which are applicable to 1-hexadecyl-4-methylpyridin-1-ium chloride.

PropertyDescriptionSignificance for 1-Hexadecyl-4-methylpyridin-1-ium Chloride
Amphiphilicity The presence of both hydrophilic (pyridinium head) and hydrophobic (hexadecyl tail) moieties in the same molecule.This dual nature drives its surface activity and self-assembly in solution.
Surface Activity The tendency to adsorb at interfaces (e.g., air-water, oil-water), thereby reducing surface tension.Enables its function as a wetting agent, foaming agent, and emulsifier.
Micellization The spontaneous formation of aggregates (micelles) in solution above the Critical Micelle Concentration (CMC).Allows for the solubilization of poorly water-soluble compounds.
Cationic Nature The positive charge on the pyridinium head group.Facilitates strong interaction with negatively charged surfaces and contributes to its antimicrobial properties. researchgate.net

Advanced Analytical Methodologies for Characterization and Detection in Research

Spectroscopic Techniques (e.g., UV-Vis Spectrophotometry, IR Spectroscopy)

Spectroscopic methods are fundamental in confirming the identity and structural features of 1-hexadecyl-4-methylpyridin-1-ium chloride.

Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of 1-hexadecyl-4-methylpyridin-1-ium chloride is expected to show distinct peaks corresponding to the vibrations of its different components. Characteristic absorption bands would include:

C-H stretching vibrations of the long hexadecyl alkyl chain.

Aromatic C-H and C=C stretching vibrations of the 4-methylpyridinium ring.

Vibrations associated with the C-N bond of the pyridinium (B92312) cation.

Analysis of the IR spectrum helps in confirming the presence of these key structural elements and can be used to monitor the purity of the compound. nih.govresearchgate.net

Chromatographic Methods (e.g., Ion-Interaction Chromatography)

Chromatographic techniques are essential for the separation, identification, and quantification of 1-hexadecyl-4-methylpyridin-1-ium chloride, particularly in complex matrices.

Ion-Interaction Chromatography , also known as ion-pair chromatography, is a highly effective method for the analysis of quaternary ammonium (B1175870) compounds. thermofisher.com This technique involves the use of a reversed-phase column with an eluent containing an ion-pairing reagent. The reagent, typically a long-chain alkyl sulfonate, forms a neutral ion pair with the positively charged 1-hexadecyl-4-methylpyridin-1-ium cation, allowing for its retention and separation on the nonpolar stationary phase. Detection is often achieved using a conductivity detector, which provides universal detection for ionic species. thermofisher.com

Another relevant technique is Hydrophilic Interaction Liquid Chromatography (HILIC) , which is suitable for the separation of polar and ionic compounds. chromatographyonline.comchromatographyonline.com In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous buffer. This allows for the retention of polar analytes like the pyridinium cation. HILIC can be particularly advantageous when coupling with mass spectrometry as it avoids the use of non-volatile ion-pairing reagents that can cause ion suppression. chromatographyonline.comchromatographyonline.com

The selection of the appropriate chromatographic method and conditions, such as the type of column, mobile phase composition, and detector, is crucial for achieving the desired separation and sensitivity for 1-hexadecyl-4-methylpyridin-1-ium chloride. thermofisher.com

Electrochemical Techniques for Surface and Interface Analysis (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are powerful tools for investigating the behavior of 1-hexadecyl-4-methylpyridin-1-ium chloride at surfaces and interfaces, particularly in the context of corrosion inhibition.

Potentiodynamic Polarization is used to evaluate the effectiveness of this compound as a corrosion inhibitor for metals, such as mild steel, in acidic environments. preprints.org By scanning the potential of a metal electrode and measuring the resulting current, potentiodynamic polarization curves (Tafel plots) can be generated. researchgate.netjmaterenvironsci.com The presence of 1-hexadecyl-4-methylpyridin-1-ium chloride in the corrosive medium typically leads to a decrease in the corrosion current density, indicating the formation of a protective film on the metal surface. The shape of the polarization curves can also reveal whether the compound acts as an anodic, cathodic, or mixed-type inhibitor. researchgate.netjmaterenvironsci.com

Electrochemical Impedance Spectroscopy (EIS) is another valuable technique for studying the protective properties of films formed by 1-hexadecyl-4-methylpyridin-1-ium chloride on metal surfaces. researchgate.netresearchgate.netmdpi.comscispace.com EIS involves applying a small amplitude AC potential at various frequencies and measuring the impedance of the system. The resulting data, often presented as Nyquist or Bode plots, can be fitted to an equivalent electrical circuit model to extract quantitative information about the properties of the protective film, such as its resistance and capacitance. An increase in the film resistance and a decrease in its capacitance are indicative of a more protective and less permeable film, providing insights into the corrosion inhibition mechanism. researchgate.netresearchgate.netmdpi.comscispace.com

Surface Morphology and Elemental Analysis (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to visualize the surface morphology of materials. In the context of 1-hexadecyl-4-methylpyridin-1-ium chloride research, SEM is employed to observe the changes in the surface of a material after treatment with the compound. For instance, in corrosion studies, SEM images can reveal a smoother and less damaged surface on a metal sample that has been protected by a film of the inhibitor, compared to an unprotected sample exposed to a corrosive environment. unamur.be In microbiological studies, SEM can be used to visualize the effects of the compound on bacterial biofilms, showing alterations in the biofilm structure and the morphology of the bacterial cells. mdpi.com

Biophysical Methods for Membrane Interaction Studies (e.g., Tensiometry, Conductometry)

Biophysical methods are crucial for understanding the interactions of 1-hexadecyl-4-methylpyridin-1-ium chloride with biological membranes, which is often the basis for its antimicrobial activity.

Tensiometry is used to measure the surface tension of solutions containing the compound. As a surfactant, 1-hexadecyl-4-methylpyridin-1-ium chloride will lower the surface tension of water. By measuring the surface tension as a function of concentration, the critical micelle concentration (CMC) can be determined. The CMC is the concentration at which the surfactant molecules begin to self-assemble into micelles and is a key parameter for understanding its behavior in solution and its interaction with membranes. researchgate.net

Conductometry measures the electrical conductivity of a solution. For an ionic surfactant like 1-hexadecyl-4-methylpyridin-1-ium chloride, the conductivity of the solution changes with its concentration. A distinct break in the plot of conductivity versus concentration also allows for the determination of the CMC. researchgate.net This is because the mobility of the ions changes upon micelle formation. These measurements provide valuable insights into the aggregation behavior of the compound, which is relevant to its mechanism of action at cell membranes. researchgate.netresearchgate.net

In Vitro Biological Activity Assays

The antimicrobial efficacy of 1-hexadecyl-4-methylpyridin-1-ium chloride is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microorganisms. bmglabtech.comtaylorandfrancis.comnih.govnih.govprotocols.ioresearchgate.net

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents the visible growth of a microorganism after a specified incubation period. nih.gov The MIC is typically determined using broth microdilution methods, where a standardized inoculum of the test organism is exposed to serial dilutions of the compound in a liquid growth medium. protocols.io The MIC value is a crucial parameter for evaluating the potency of an antimicrobial agent. nih.gov

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial population. bmglabtech.comtaylorandfrancis.com The MBC is determined by subculturing the broths from the MIC assay, where no visible growth was observed, onto an agar (B569324) medium without the antimicrobial agent. The absence of growth on the agar indicates that the bacteria have been killed rather than just inhibited.

While specific MIC and MBC values for 1-hexadecyl-4-methylpyridin-1-ium chloride are not extensively tabulated in the literature, data for the closely related cetylpyridinium (B1207926) chloride (1-hexadecylpyridinium chloride) provide a strong indication of its expected antimicrobial activity. For instance, cetylpyridinium chloride has been shown to be effective against a range of bacteria, including Staphylococcus aureus and Escherichia coli. nih.govnih.govresearchgate.net The antimicrobial activity of such quaternary ammonium compounds is known to be influenced by the length of the alkyl chain. nih.gov

Table 1: Representative MIC Values for a Related Quaternary Ammonium Compound (Cetylpyridinium Chloride)

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus1-4 nih.gov
Pseudomonas stutzeri150-400 (adapted) nih.gov
Escherichia coliNot specified
Candida albicansNot specified

Note: This table is illustrative and based on data for a closely related compound. Actual MIC values for 1-hexadecyl-4-methylpyridin-1-ium chloride may vary.

Biofilm Inhibition Assays

The evaluation of "1-hexadecyl-4-methylpyridin-1-ium;chloride" (commonly known as cetylpyridinium chloride or CPC) as a biofilm inhibitor necessitates a suite of advanced analytical methodologies. These assays are designed to quantify the compound's ability to prevent biofilm formation, determine the viability of cells within the biofilm matrix, and visualize the structural impact of the treatment. Key methodologies employed in research include biomass quantification, metabolic activity assessment, and direct visualization techniques.

Biomass Quantification Using Crystal Violet Staining

A fundamental method to assess the anti-biofilm activity of this compound is the crystal violet (CV) assay. This technique quantifies the total biofilm biomass, including live and dead cells, as well as the extracellular polymeric substance (EPS) matrix. The assay is based on the ability of crystal violet, a basic dye, to bind to negatively charged surface molecules of bacteria and components of the EPS. mdpi.comnih.gov

The general protocol involves the following steps:

Biofilms are cultured in multi-well plates, with some wells serving as untreated controls.

After the incubation period, the planktonic (free-floating) cells are gently removed by washing.

The remaining adherent biofilms are fixed, often with methanol, and then stained with a solution of crystal violet (typically 0.1% to 0.2%). abcam.combiorxiv.org

Excess stain is washed away, and the plate is allowed to dry. igem.org

The bound crystal violet is solubilized using a solvent, such as 30% acetic acid or ethanol. igem.org

The absorbance of the solubilized stain is measured using a spectrophotometer at a wavelength typically between 570 and 595 nm. biorxiv.orgnih.gov

The intensity of the color is directly proportional to the amount of biofilm biomass. A reduction in absorbance in the wells treated with this compound compared to the control wells indicates an inhibition of biofilm formation.

Metabolic Activity and Viability Assays

While the crystal violet assay measures total biomass, it does not differentiate between living and dead cells. Therefore, metabolic assays are crucial for determining the viability of the bacterial cells within the biofilm after exposure to this compound.

One of the most common metabolic assays is the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay. idcmjournal.org Metabolically active cells possess dehydrogenase enzymes that can reduce the yellow, water-soluble XTT salt to a colored formazan (B1609692) product. sigmaaldrich.cn The intensity of the resulting color is proportional to the level of metabolic activity and, by extension, cell viability. nih.gov

A typical XTT assay protocol involves:

Culturing biofilms in the presence and absence of this compound.

After treatment, the biofilms are washed to remove planktonic cells.

An XTT solution, often supplemented with an electron-coupling agent like menadione (B1676200) or phenazine (B1670421) methosulfate (PMS) to enhance the reaction, is added to the wells. nih.govacs.org

The plate is incubated in the dark for a specific period to allow for the color change to develop.

The absorbance of the formazan product is measured, usually at a wavelength of around 490 nm. idcmjournal.org

A significant decrease in absorbance in treated wells signifies a reduction in metabolic activity and cell viability. nih.gov Research has demonstrated that this compound can significantly reduce the metabolic activity of various single-species and polymicrobial biofilms. researchgate.net

Bacterial Strain Concentration of this compound Reduction in Metabolic Activity (%)
Enterococcus faecalis128 µg/mL>90%
Streptococcus mutans128 µg/mL>90%
Actinomyces naeslundii128 µg/mL>90%

This table presents data on the reduction of metabolic activity in 24-hour-old biofilms after a 24-hour treatment with a nanoparticle delivery system containing this compound, as determined by the XTT assay. acs.org

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

Confocal Laser Scanning Microscopy (CLSM) is a powerful, non-invasive technique used to obtain high-resolution, three-dimensional images of biofilms. mdpi.comresearchgate.net This methodology allows for the detailed visualization of biofilm architecture and the in-situ assessment of cell viability when used in conjunction with specific fluorescent stains. nih.gov

For viability assessment, a common approach is the use of live/dead staining kits, which typically contain two fluorescent dyes:

SYTO 9: A green fluorescent dye that can penetrate the membranes of both live and dead cells.

Propidium Iodide (PI): A red fluorescent dye that can only enter cells with compromised membranes (i.e., dead cells). thermofisher.com

When both dyes are present, live bacteria with intact cell membranes fluoresce green, while dead bacteria with damaged membranes fluoresce red. nih.gov

The CLSM analysis protocol generally includes:

Growing biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes).

Treating the biofilms with this compound.

Staining the biofilms with the live/dead fluorescent dyes. thermofisher.com

Imaging the stained biofilms using a confocal microscope to capture a series of optical sections (z-stacks).

Reconstructing the z-stacks to create a 3D image of the biofilm.

CLSM studies have been instrumental in demonstrating the disruptive effects of this compound on biofilm structure and its bactericidal action. For instance, CLSM imaging of S. mutans biofilms treated with this compound has shown a dose-dependent increase in the proportion of dead cells. mdpi.com

Parameter Methodology Finding with this compound Reference
Minimum Biofilm Inhibitory Concentration (MBIC) Microdilution assayMedian MBICs for oral streptococci ranged from 7.81 to 15.63 µg/ml. nih.gov
Minimum Biofilm Eradication Concentration (MBEC) XTT assayMBEC for E. faecalis, S. mutans, and A. naeslundii biofilms was established at 128 µg/mL. acs.org
Log Reduction in Colony Forming Units (CFU) CFU countingA 10-minute treatment with 0.05% CPC resulted in a ≥ 5 log10 reduction in 24-hour S. mutans biofilms. nih.gov
Effect on Mature Biofilms CFU countingA 10-minute treatment with 0.1% CPC led to a ≥ 5 log10 reduction in 72-hour mature S. mutans biofilms. nih.gov

This table summarizes key research findings on the efficacy of this compound against bacterial biofilms using various analytical methods.

Toxicological Profiles and Environmental Fate in Research Contexts

Cytotoxicity Evaluation in Mammalian Cell Lines (e.g., HepG2, Vero cells)

Scientific literature available through public search results does not currently provide specific cytotoxicity data for 1-hexadecyl-4-methylpyridin-1-ium chloride on mammalian cell lines such as the human liver carcinoma cell line (HepG2) or the kidney epithelial cell line from an African green monkey (Vero cells). While research has been conducted on the cytotoxicity of other pyridinium-based ionic liquids and cationic surfactants, direct experimental findings detailing the IC₅₀ values or specific cytotoxic effects of the 4-methyl substituted hexadecylpyridinium cation on these particular cell lines are not present in the provided search results.

General toxicological profiles for alkyl pyridinium (B92312) surfactants indicate potential for cellular toxicity, which is a characteristic of cationic surfactants due to their ability to interact with and disrupt cell membranes. nih.govindustrialchemicals.gov.au However, without specific studies on 1-hexadecyl-4-methylpyridin-1-ium chloride, it is not possible to provide a detailed and scientifically accurate evaluation of its cytotoxic profile against HepG2 and Vero cells.

Hemolytic Activity Assessments

There is no specific experimental data on the hemolytic activity of 1-hexadecyl-4-methylpyridin-1-ium chloride in the available search results. Hemolytic activity is a measure of the ability of a compound to lyse red blood cells, and it is a critical parameter in assessing the biocompatibility of substances that may come into contact with blood.

Studies on other classes of ionic liquids, including some pyridinium-based compounds, have shown that hemolytic activity can be tuned by modifying the structure of the cation, such as the length of the alkyl chain. mdpi.com For instance, research on certain fluorinated ionic liquids has demonstrated that the biocompatibility of pyridinium-based cations can be similar to that of imidazolium-based ones. mdpi.com However, in the absence of direct research on 1-hexadecyl-4-methylpyridin-1-ium chloride, a quantitative assessment of its hemolytic potential cannot be provided.

Biodegradability Studies

The biodegradability of pyridinium-based ionic liquids is influenced by the structure of the molecule, particularly the length of the alkyl chain substituent. researchgate.net While specific biodegradability studies for 1-hexadecyl-4-methylpyridin-1-ium chloride were not identified, research on structurally similar compounds, such as cetylpyridinium (B1207926) chloride (CPC), provides significant insights.

Studies have shown that pyridinium derivatives with long alkyl chains, like the hexadecyl (C16) group, can be readily biodegradable. researchgate.net For example, N-hexadecylpyridinium bromide has been shown to meet the criteria for ready and complete biodegradability according to OECD test guidelines. researchgate.net Research on various 1-alkyl-3-methyl-pyridinium bromide compounds indicated that biodegradability rates increase with longer alkyl chains; hexyl and octyl substituted pyridinium-based ionic liquids can be fully mineralized. researchgate.net This trend suggests that the long C16 alkyl chain on 1-hexadecyl-4-methylpyridin-1-ium chloride would likely make it susceptible to microbial degradation.

However, the inherent antimicrobial nature of these cationic surfactants can pose a challenge in standard biodegradation tests. At high concentrations, they can be inhibitory to the microbial inoculum used in the tests. researchgate.netnih.gov For instance, studies on CPC demonstrated that while it is readily biodegradable at low, non-inhibitory concentrations (0.006-0.3 mg/L), it inhibits microbial activity at concentrations of 1 mg/L and above. researchgate.netnih.gov Methodologies have been developed to mitigate this toxicity in test systems, for example, by using inert sorbents like silica (B1680970) gel to reduce the bioavailable concentration of the surfactant, thereby allowing biodegradation to proceed. researchgate.net

Table 1: General Biodegradability Trends for Alkyl Pyridinium Salts
Compound ClassAlkyl Chain LengthObserved Biodegradability TrendReference
1-Alkyl-3-methyl-pyridinium bromideButyl (C4)Not biodegradable researchgate.net
1-Alkyl-3-methyl-pyridinium bromideHexyl (C6), Octyl (C8)Can be fully mineralized; rates increase with chain length researchgate.net
N-Hexadecylpyridinium bromideHexadecyl (C16)Meets criteria for ready and complete biodegradability researchgate.net
Cetylpyridinium chloride (CPC)Hexadecyl (C16)Readily biodegradable at low concentrations (<1 mg/L) researchgate.netnih.gov

Environmental Impact and Risk Assessment Considerations

The environmental profile of 1-hexadecyl-4-methylpyridin-1-ium chloride is largely informed by data on the broader category of alkyl pyridinium surfactants and specifically, cetylpyridinium chloride (CPC). As cationic surfactants, these compounds are known to be very toxic to aquatic organisms. fishersci.chchemos.de This high aquatic toxicity is a critical consideration in any environmental risk assessment. Safety data for CPC consistently includes warnings for its acute and chronic hazards to aquatic life. fishersci.chfishersci.fr

The environmental fate of these compounds is dictated by several factors. While potentially readily biodegradable, their release into the environment must be carefully managed to avoid concentrations that are toxic to microorganisms in wastewater treatment plants and aquatic ecosystems. researchgate.netresearchgate.net The tendency of cationic surfactants to sorb to soil and sediment is another key factor. nih.gov This sorption can reduce the concentration of the chemical in the water column, but it can also lead to its accumulation in solids, potentially affecting benthic organisms.

A comprehensive environmental risk assessment would need to consider the following aspects:

High Aquatic Toxicity: The potential for adverse effects on fish, daphnia, and algae, even at low concentrations.

Biodegradation Potential: The likelihood of the compound being mineralized in the environment, which is suggested to be high for long-chain pyridinium salts, but can be inhibited by the compound's own toxicity. researchgate.netresearchgate.net

Sorption Behavior: The partitioning of the compound between water, soil, and sediment, which affects its bioavailability and persistence in different environmental compartments. nih.gov

Release Scenarios: The potential pathways for the compound to enter the environment, such as through industrial wastewater or disposal of consumer products. unl.pt

Given the classification of the closely related CPC as "very toxic to aquatic life with long lasting effects," a similar level of concern should be applied to 1-hexadecyl-4-methylpyridin-1-ium chloride pending specific ecotoxicological data. fishersci.chchemos.de

Future Research Directions and Unaddressed Challenges

Design of Novel Pyridinium (B92312) Architectures for Enhanced Specificity and Efficacy

The foundational structure of 1-hexadecyl-4-methylpyridin-1-ium chloride offers a versatile scaffold for chemical modification. Future research is increasingly focused on designing novel pyridinium architectures to enhance biological activity, improve specificity towards target cells or organisms, and reduce off-target effects.

One promising avenue is the synthesis of "gemini" or dimeric pyridinium surfactants. nih.govacs.org These molecules consist of two pyridinium headgroups and two hydrophobic tails connected by a spacer chain. nih.gov This structural modification can significantly alter physicochemical properties like charge density and molecular flexibility, which are key parameters for applications such as gene delivery. nih.gov Research into gemini (B1671429) pyridinium surfactants with varied spacer lengths and hydrophobic chains is needed to optimize their self-assembly properties and their ability to compact and deliver genetic material like DNA. nih.govacs.org

Another area of exploration is the hybridization of the pyridinium moiety with other pharmacologically active scaffolds. mdpi.com By combining a pyridinium structure with other heterocycles known for anticancer or antimicrobial properties, researchers aim to create hybrid compounds with improved potency and potentially new mechanisms of action. mdpi.comnih.gov This strategy has shown promise in developing agents that can overcome multidrug resistance. mdpi.com The systematic variation of substituents on the pyridine (B92270) ring and the length and saturation of the alkyl chain are also critical areas for structure-activity relationship (SAR) studies. pnas.org For instance, the introduction of unsaturated alkyl chains has been shown to enhance the transfection properties of pyridinium-based amphiphiles. pnas.org

Table 1: Examples of Modified Pyridinium Architectures and Their Investigated Properties

Pyridinium Architecture Key Modification Investigated Property/Application Potential Advantage
Gemini Pyridinium Surfactants Two pyridinium headgroups linked by a spacer Gene delivery, surface activity Enhanced DNA compaction, higher charge/mass ratio nih.gov
Pyridine-Urea Hybrids Integration of a urea (B33335) moiety with a pyridine core Anticancer activity Improved potency, overcoming drug resistance mdpi.com
Pyridothienopyrimidines Fusion of pyridine, thiophene, and pyrimidine (B1678525) rings Antimicrobial, anticancer activity Broader spectrum of activity, novel mechanism of action nih.gov

Exploration of Synergistic Effects with Existing Agents

Investigating the synergistic potential of 1-hexadecyl-4-methylpyridin-1-ium chloride with other chemical agents is a critical research direction. Such combinations could lead to enhanced efficacy, reduced concentrations of active components, and a broader spectrum of activity.

In the field of materials science, particularly corrosion inhibition, a strong synergistic effect has been observed when cationic surfactants are combined with other compounds, such as potassium iodide or anionic surfactants. researchgate.net The presence of a secondary compound can facilitate the adsorption of the primary inhibitor onto the metal surface, significantly enhancing protection. researchgate.net

In the context of drug delivery, pyridinium amphiphiles have been successfully combined with gold nanoparticles to create composite systems. nih.gov These mixtures have been shown to efficiently and synergistically transfect DNA into cells in vitro while maintaining a favorable cytotoxicity profile. nih.gov This suggests that the combination of the pyridinium surfactant's membrane-disrupting capabilities with the physical properties of nanoparticles can create more effective delivery vectors. Future studies should explore combinations with a wider range of nanoparticles and conventional antibiotics or antifungal agents to identify new synergistic antimicrobial therapies.

Development of Targeted Delivery Systems

The cationic nature and surfactant properties of 1-hexadecyl-4-methylpyridin-1-ium chloride make it a candidate for use in advanced drug delivery systems. The development of systems that can target specific cells or tissues is a major goal to enhance therapeutic outcomes and minimize systemic exposure.

Novel pyridinium-based amphiphiles have been developed that show highly efficient DNA transfection properties, suggesting their utility in gene delivery. pnas.org The key challenge is to modify these carriers to recognize and bind to specific cell surface receptors. This could be achieved by attaching targeting ligands, such as antibodies or specific peptides, to the pyridinium molecule or the nanoparticle it is part of.

Self-nanoemulsifying drug delivery systems (SNEDDS) represent another promising approach. By formulating poorly soluble drugs into SNEDDS that utilize pyridinium-like structures or other surfactants, it is possible to improve their solubility, bioavailability, and cellular uptake. japsonline.com Research has shown that such systems can enhance the cytotoxic effects of anticancer compounds on cancer cells by increasing permeability and internalization. japsonline.com Future work should focus on optimizing these formulations for stability and engineering them for targeted release in specific microenvironments, such as tumors.

Comprehensive Environmental Toxicology and Ecotoxicology

As with all quaternary ammonium (B1175870) compounds, a thorough understanding of the environmental fate and toxicity of 1-hexadecyl-4-methylpyridin-1-ium chloride is essential. elsevierpure.comresearchgate.net The increased use of QACs, particularly since the COVID-19 pandemic, has raised concerns about their release into and persistence in aquatic and terrestrial ecosystems. elsevierpure.comnih.govacs.org

QACs are known to be acutely and chronically toxic to a range of aquatic organisms, including algae, invertebrates, and fish. elsevierpure.comnih.govacs.org For the closely related cetylpyridinium (B1207926) chloride (CPC), studies have determined its toxicity in various species. For example, exposure to CPC has been shown to induce significant mortality in the early life stages of zebrafish (Danio rerio) and affect the survival and development of amphibians like Bombina orientalis. nih.govresearchgate.net

While QACs are largely removed during wastewater treatment due to high biodegradability and a strong tendency to sorb to biosolids, residual amounts can still be discharged into the environment. nih.gov A significant data gap exists regarding the long-term ecological impact of chronic, low-level exposure and the toxicity of the many structurally diverse QACs. elsevierpure.comresearchgate.net Comprehensive ecotoxicological studies are needed to assess the risks posed by 1-hexadecyl-4-methylpyridin-1-ium chloride specifically, including its degradation pathways, potential for bioaccumulation, and effects on microbial communities in soil and water. elsevierpure.comnih.gov

Table 2: Ecotoxicity Data for Cetylpyridinium Chloride (CPC), an Analog of 1-hexadecyl-4-methylpyridin-1-ium chloride

Organism Endpoint Value (µg/L) Exposure Time Source
Zebrafish (Danio rerio) LC50 (Lethal Concentration, 50%) 175.9 120 hours nih.gov
Zebrafish (Danio rerio) EC50 (Effective Concentration, 50%) 175.9 120 hours researchgate.net
Oriental fire-bellied toad (Bombina orientalis) Embryonic Survival Significant effects at 540 & 720 µg/L 7 days nih.gov

Advanced Computational Modeling for Predictive Research

Advanced computational modeling offers a powerful tool for accelerating research into pyridinium compounds while reducing the need for extensive laboratory synthesis and testing. nih.gov Techniques like density functional theory (DFT) and molecular docking can provide deep insights into the structure, stability, and reactivity of these molecules. nih.govmdpi.com

Computational studies can be used to predict the energy landscape for rotation around key chemical bonds, helping to identify the most stable conformations of novel pyridinium salts. nih.govmdpi.com This information is valuable for understanding how the molecule's three-dimensional shape influences its biological activity. mdpi.com For example, modeling has successfully confirmed the lowest energy conformation of newly synthesized N-(1-ethoxyvinyl)pyridinium triflates, which aids in predicting their future reactivity. mdpi.com

Furthermore, molecular docking simulations can be employed to investigate the binding interactions between pyridinium derivatives and biological targets, such as specific enzymes or receptors. nih.gov This approach is instrumental in rational drug design, allowing researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for synthesis. researchgate.net Future research should focus on developing more accurate predictive models for toxicity and environmental fate, which could help in designing safer and more environmentally benign pyridinium compounds from the outset.

Investigation into Broader Biological Applications

While 1-hexadecyl-4-methylpyridin-1-ium chloride and its analogs are well-known for their antiseptic properties, there is a significant opportunity to explore a wider range of biological applications. ijrrjournal.com The unique chemical properties of the pyridinium scaffold make it a versatile platform for developing agents for various therapeutic and agricultural uses.

Recent research has demonstrated that novel pyridinium derivatives can exhibit potent anticancer activity. mdpi.comnih.gov For instance, certain pyridine-urea hybrids have shown high cytotoxicity against breast and colon cancer cell lines. mdpi.com Similarly, some pyridinium bromides have been assessed for their cytotoxic effects on lung cancer cells. nih.gov The mechanism often involves the inhibition of key cellular targets like protein kinases. nih.gov

Beyond oncology, pyridinium-based ionic liquids are being investigated for agricultural applications, including their potential as plant growth promoters, herbicides, and insecticides. researchgate.netnih.gov The biological activity in these contexts is often dependent on the structure and length of the substituent chains, which influence properties like lipophilicity and interaction with biological membranes. researchgate.net Other emerging areas include the use of pyridinium compounds as antiplatelet agents and in the development of advanced bioconjugation reagents for live-cell imaging. researchgate.netmdpi.com A systematic investigation into these broader applications could unlock the full potential of this class of compounds.

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionPurpose
Temperature70°C ± 5°CMinimize side reactions
Molar Ratio1:1.2 (Pyridine:Alkyl)Maximize conversion efficiency
SolventEthanolEnhance solubility
Purification MethodRecrystallizationRemove unreacted alkyl halides

Basic Research: What analytical techniques are most effective for characterizing 1-hexadecyl-4-methylpyridinium chloride?

Methodological Answer:
A multi-technique approach is critical:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify alkyl chain protons (δ 0.8–1.6 ppm) and pyridinium ring protons (δ 7.5–8.5 ppm).
    • ¹³C NMR : Confirm quaternization via deshielded pyridinium carbons (δ 140–150 ppm) .
  • Mass Spectrometry (ESI-MS) : Detect molecular ion peaks ([M-Cl]⁺ at m/z 278.3) and validate molecular weight .
  • X-ray Diffraction (XRD) : For crystalline derivatives, analyze lattice parameters (e.g., monoclinic space groups P21/c or P21/n) .
  • Elemental Analysis : Verify C, H, N, and Cl content within ±0.3% of theoretical values .

Advanced Research: How does 1-hexadecyl-4-methylpyridinium chloride interact with bacterial cell membranes?

Methodological Answer:
Mechanistic studies require interdisciplinary approaches:

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound’s alkyl chain and lipid bilayers to predict membrane disruption .
  • Fluorescence Spectroscopy : Use probes like Laurdan to monitor membrane fluidity changes upon compound addition.
  • Minimum Inhibitory Concentration (MIC) Assays : Correlate structural features (e.g., chain length) with antimicrobial efficacy against E. coli or S. aureus .
  • Electron Microscopy (TEM) : Visualize membrane lysis or pore formation at submicrometer resolution.

Note : Contradictions in MIC data across studies may arise from strain-specific resistance or variations in assay protocols (e.g., broth microdilution vs. agar dilution) .

Advanced Research: How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Address discrepancies through:

  • Standardized Protocols : Adopt OECD Guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure reproducibility .
  • Dose-Response Curves : Compare LC₅₀ values across cell lines (e.g., HEK-293 vs. HepG2) to identify cell-type-specific effects.
  • Meta-Analysis : Aggregate data from PubChem, DSSTox, and peer-reviewed studies to assess variability sources (e.g., impurity profiles) .
  • Computational Toxicology : Use QSAR models to predict toxicity endpoints and cross-validate with experimental data .

Advanced Research: What factors influence the stability of 1-hexadecyl-4-methylpyridinium chloride under varying pH and temperature conditions?

Methodological Answer:
Stability studies should include:

  • pH-Dependent Degradation : Use HPLC to monitor decomposition in buffers (pH 2–12). The compound is stable at neutral pH but hydrolyzes rapidly under alkaline conditions (>pH 10) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (~200°C) and moisture sensitivity .
  • Light Exposure Tests : UV-Vis spectroscopy to detect photodegradation products (e.g., pyridine derivatives) .

Q. Table 2: Stability Profile

ConditionStability OutcomeAnalytical Method
pH 7, 25°CStable for ≥6 monthsHPLC
pH 12, 25°C50% degradation in 24 hours¹H NMR
60°C, dryNo decomposition for 30 daysTGA/DSC

Advanced Research: How can computational modeling predict the interactions of 1-hexadecyl-4-methylpyridinium chloride with biomacromolecules?

Methodological Answer:
Integrate computational and experimental tools:

  • Docking Simulations (AutoDock/Vina) : Predict binding affinities to enzymes (e.g., cytochrome P450) or DNA .
  • Free Energy Perturbation (FEP) : Quantify binding free energy changes for mutagenesis studies.
  • Circular Dichroism (CD) : Validate conformational changes in proteins (e.g., albumin) upon compound binding .

Note : Align simulations with experimental data (e.g., ITC for binding constants) to refine force field parameters and improve accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.